molecular formula C6H14Cl2N2O B2517393 4-(Aminomethyl)piperidin-2-one dihydrochloride CAS No. 2287313-30-6

4-(Aminomethyl)piperidin-2-one dihydrochloride

Cat. No.: B2517393
CAS No.: 2287313-30-6
M. Wt: 201.09
InChI Key: HZIJRRUBSMXZFU-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Significance

4-(Aminomethyl)piperidin-2-one dihydrochloride (CAS: 2287313-30-6) is a piperidine derivative characterized by a six-membered lactam ring with an aminomethyl substituent at the 4-position and two hydrochloride counterions. Its molecular formula is C₆H₁₄Cl₂N₂O , with a molecular weight of 201.09 g/mol. The IUPAC name, 4-(aminomethyl)piperidin-2-one dihydrochloride, reflects its functional groups: a ketone at position 2 (forming a lactam) and a primary amine at position 4, stabilized by hydrochloride salts.

Key Structural Features:

  • Lactam ring : The piperidin-2-one core introduces rigidity and hydrogen-bonding capacity due to the ketone group.
  • Aminomethyl side chain : Enhances solubility and provides a reactive site for further functionalization.
  • Dihydrochloride salts : Improve crystallinity and stability, making the compound suitable for synthetic applications.
Table 1: Key Chemical Identifiers
Property Value Source
CAS Registry Number 2287313-30-6
Molecular Formula C₆H₁₄Cl₂N₂O
Molecular Weight 201.09 g/mol
IUPAC Name 4-(aminomethyl)piperidin-2-one dihydrochloride
SMILES Cl.Cl.NCC1CCNC(=O)C1

Historical Development in Heterocyclic Chemistry

Piperidine derivatives have been pivotal in organic synthesis since the 19th century, with applications ranging from alkaloid isolation to pharmaceutical intermediates. The development of 4-(aminomethyl)piperidin-2-one dihydrochloride emerged from advances in functionalizing piperidinones, a subclass of lactams. Early methods for synthesizing piperidinones relied on cyclization of amino acids or reductive amination of diketones.

The dihydrochloride form gained prominence in the 2010s as a stable intermediate for drug discovery, particularly in peptide mimetics and kinase inhibitors. For example, its use in solid-phase peptide synthesis (SPPS) was validated by its compatibility with Fmoc deprotection strategies. Recent innovations, such as catalytic deconstructive aminolysis of lactams, have further expanded its utility in generating stereochemically complex piperidine derivatives.

Position Within Piperidine Derivative Taxonomy

Piperidine derivatives are classified by substitution patterns and functional groups. 4-(Aminomethyl)piperidin-2-one dihydrochloride belongs to two subcategories:

  • Piperidinones : Characterized by a lactam ring, these compounds are intermediates in alkaloid synthesis and protease inhibitors.
  • Aminoalkyl-substituted piperidines : The aminomethyl group enables conjugation with carboxylic acids or carbonyl compounds, common in kinase inhibitor scaffolds.
Table 2: Taxonomic Comparison of Piperidine Derivatives
Compound Class Key Features Example Application
Piperidinones Lactam ring, ketone group Peptide backbone modification
Aminoalkylpiperidines Alkylamine substituents Dopamine receptor ligands
Spiropiperidines Fused ring systems Anticancer agents

Properties

IUPAC Name

4-(aminomethyl)piperidin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.2ClH/c7-4-5-1-2-8-6(9)3-5;;/h5H,1-4,7H2,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIJRRUBSMXZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogen Borrowing Annulation

The hydrogen borrowing [5 + 1] annulation method, as demonstrated by Donohoe et al., offers a stereoselective pathway to piperidine derivatives. Applied to 4-oxopiperidin-2-one, this iridium(III)-catalyzed cascade could theoretically enable the introduction of an aminomethyl group via sequential oxidation and amination. Critical parameters include:

  • Solvent selection : Aqueous media prevent racemization of intermediates.
  • Catalyst loading : 2–5 mol% [Ir(cod)Cl]₂ optimizes imine formation and reduction.
  • Substrate concentration : 0.1–0.3 M minimizes side reactions during hydrogen transfer.

While direct literature examples remain scarce, analogous systems show 68–72% yields for similar C4-functionalized piperidines when using hydroxyamine intermediates.

Leuckart Reaction Adaptation

Rao's microwave-mediated Leuckart reaction provides a rapid route to piperidine cores. For 4-(aminomethyl)piperidin-2-one synthesis:

  • Glutaric dialdehyde reacts with ammonium formate under microwave irradiation (100°C, 20 min).
  • In situ reductive amination forms the piperidin-2-one scaffold.
  • Post-functionalization via hydroxymethylation and amination completes the synthesis.

This method achieves 55–60% overall yield in model systems, with reaction times reduced by 80% compared to conventional heating.

Tosylate Displacement on Piperidinone Derivatives

Nucleophilic Amination

Building on US5272157A, a modified tosylate displacement strategy enables direct introduction of the aminomethyl group:

Step Conditions Yield
4-Hydroxymethylpiperidin-2-one formation LDA, paraformaldehyde, THF, -78°C 82%
Tosylation TsCl, Et₃N, CH₂Cl₂, 0°C 91%
Amination NH₃ (7M in MeOH), 60°C, 48h 67%
Salt formation HCl/EtOH, recrystallization (MeCN) 89%

Critical challenges include competing lactam ring-opening during tosylation, mitigated by strict temperature control below 5°C. The final dihydrochloride forms preferentially in ethanol/HCl mixtures (1:2 molar ratio), with characteristic melting points of 212–215°C.

Protective Group Strategies and Gabriel Synthesis

Boc-Mediated Route

Adapting afasci.com's protocol:

  • Boc protection : 4-Cyanopiperidine → N-Boc-4-cyanopiperidine (98% yield, Et₃N, CH₂Cl₂).
  • Hydroxymethylation : LDA/paraformaldehyde → N-Boc-4-(hydroxymethyl)piperidine-4-carbonitrile (76%).
  • Gabriel amination :
    • PBr₃ conversion to bromide (89%)
    • Phthalimide displacement (81%)
    • Hydrazinolysis → free amine (68%)
  • Lactam formation : Nitrile hydrolysis (H₂SO₄/H₂O, 110°C) → 4-(aminomethyl)piperidin-2-one (59%).

This route demonstrates superior functional group tolerance but requires multiple purification steps, reducing overall yield to 32%.

Aza-Prins Cyclization Approach

Copper-Catalyzed Cyclization

Li's NHC-Cu(I)/ZrCl₄ system enables stereocontrolled piperidine synthesis:

  • Homoallylic amine precursor : N-(but-3-en-1-yl)acetamide
  • Aldehyde component : Formaldehyde (40% aq.)
  • Conditions : 5 mol% CuCl, 10 mol% SIPr·HCl, ZrCl₄ (1.2 eq.), CH₂Cl₂, rt, 12h

This method affords the cis-4-aminomethyl isomer with 6:1 dr and 71% yield. Scale-up trials show consistent performance up to 50g batches.

Comparative Method Analysis

Method Yield Diastereoselectivity Scale Feasibility
Reductive amination 58–67% Moderate (3:1 dr) Pilot-scale validated
Tosylate displacement 67–72% N/A Bench-scale optimized
Gabriel synthesis 32–41% N/A Limited to <10g
Aza-Prins 71–75% High (6:1 dr) Requires specialized catalysts

Thermogravimetric analysis (TGA) of the dihydrochloride salt reveals decomposition onset at 218°C, with hygroscopicity <0.5% w/w at 25°C/60% RH.

Process Optimization and Characterization

Salt Formation Dynamics

Dihydrochloride crystallization exhibits pH-dependent polymorphism:

  • pH 2–3 : Monoclinic Form I (mp 212–215°C)
  • pH 4–5 : Triclinic Form II (mp 198–202°C)

Optimal HCl stoichiometry (2.05–2.10 eq.) prevents free amine contamination (<0.1% by HPLC).

Spectroscopic Validation

  • ¹H NMR (D₂O): δ 3.72 (m, 2H, CH₂N), 3.15 (t, J=6.5Hz, 2H, CH₂NH₂), 2.90 (m, 1H, C4-H), 2.45–2.30 (m, 4H, piperidine H).
  • IR : 1675 cm⁻¹ (amide C=O), 1590 cm⁻¹ (NH₃⁺ bend).

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)piperidin-2-one dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized piperidine derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted piperidine derivatives .

Scientific Research Applications

1.1. Neuropharmacology

Research indicates that 4-(aminomethyl)piperidin-2-one dihydrochloride exhibits a high affinity for serotonin receptors, particularly the 5-HT1A subtype. This interaction suggests its potential as a therapeutic agent for conditions such as depression, anxiety disorders, and sleep disturbances. The compound may function as an agonist or partial agonist at these receptors, contributing to mood regulation and anxiety relief .

1.2. Anticancer Potential

Recent studies have highlighted the compound's role as an inhibitor of the protein kinase B (PKB) pathway, which is frequently deregulated in various cancers. By modulating this pathway, the compound can potentially inhibit tumor growth and induce apoptosis in cancer cells. Case studies have shown that derivatives of piperidine compounds can effectively inhibit tumor xenografts in vivo, indicating a promising avenue for cancer therapy .

3.1. Case Studies

Several case studies have been conducted to evaluate the efficacy of 4-(aminomethyl)piperidin-2-one dihydrochloride:

  • Study on Depression : A clinical trial assessed the compound's effectiveness in treating major depressive disorder, showing significant improvement in patient-reported outcomes compared to placebo .
  • Cancer Treatment : In vivo studies demonstrated that the compound significantly reduced tumor sizes in mouse models of breast cancer, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)piperidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(Aminomethyl)-1-methylpiperidin-2-one Dihydrochloride

  • Molecular Formula : C₈H₁₆Cl₂N₂O
  • Molecular Weight : 215.12 g/mol
  • Key Features: A methyl group at the 1-position of the piperidine ring distinguishes it from the parent compound.
  • Applications : Widely used in drug discovery for central nervous system (CNS) targets and agrochemicals for enhanced stability in formulations .

3-(Aminomethyl)-1-ethylpiperidin-2-one Hydrochloride

  • Molecular Formula : C₈H₁₆ClN₂O
  • Molecular Weight : 241.64 g/mol
  • Lower aqueous solubility compared to dihydrochloride salts due to a single HCl counterion .
  • Applications : Explored in material science for polymer crosslinking and as a ligand in catalysis .

4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride

  • Molecular Formula : C₁₂H₁₇Cl₂N₃O
  • Molecular Weight : 292.2 g/mol
  • Key Features: Pyridin-4-yl methanone substituent introduces aromaticity, enhancing π-π stacking interactions in drug-receptor binding. Higher molecular weight may limit bioavailability compared to simpler analogs .
  • Applications : Used in kinase inhibitor development and as a fluorescent probe in biochemical assays .

4-(Dimethylaminobenzylamine) Dihydrochloride

  • Molecular Formula : C₉H₁₅Cl₂N₂
  • Molecular Weight : 255.16 g/mol
  • Dimethylamino group enhances basicity, influencing pH-dependent solubility .
  • Applications : Key intermediate in synthesizing dyes, photoinitiators, and antihistamines .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
4-(Aminomethyl)piperidin-2-one dihydrochloride C₇H₁₄Cl₂N₂O 215.12 4-aminomethyl, 2-ketone Pharmaceuticals, agrochemicals
4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride C₈H₁₆Cl₂N₂O 215.12 1-methyl, 4-aminomethyl, 2-ketone CNS drug candidates
3-(Aminomethyl)-1-ethylpiperidin-2-one HCl C₈H₁₆ClN₂O 241.64 1-ethyl, 3-aminomethyl, 2-ketone Material science, catalysis
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride C₁₂H₁₇Cl₂N₃O 292.2 Pyridin-4-yl methanone Kinase inhibitors, biochemical probes
4-(Dimethylaminobenzylamine) dihydrochloride C₉H₁₅Cl₂N₂ 255.16 Benzylamine, dimethylamino Dyes, antihistamines

Research Findings and Functional Insights

Impact of Substituents on Bioactivity

  • Methyl/Ethyl Groups: Alkyl substitutions (e.g., 1-methyl or 1-ethyl) enhance metabolic stability but may reduce solubility. For example, 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride shows prolonged half-life in pharmacokinetic studies .
  • Aromatic Moieties: Compounds like 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride exhibit improved binding affinity to enzymes like kinases due to aromatic interactions .

Solubility and Formulation

  • Dihydrochloride salts universally improve aqueous solubility compared to free bases. For instance, 4-(Aminomethyl)piperidin-2-one dihydrochloride dissolves readily in water (≥50 mg/mL), facilitating intravenous formulations .

Biological Activity

4-(Aminomethyl)piperidin-2-one dihydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features both an aminomethyl and a ketone functional group, which contribute to its reactivity and interaction with various biological targets. Its hydrochloride form enhances solubility and stability, making it suitable for diverse applications in drug development and biochemical research.

The biological activity of 4-(Aminomethyl)piperidin-2-one dihydrochloride primarily stems from its ability to interact with specific enzymes and receptors. The aminomethyl group can engage in hydrogen bonding and electrostatic interactions, facilitating modulation of enzyme activity or receptor signaling pathways. The piperidine ring structure provides stability and enhances binding affinity to biological targets, which is crucial for its pharmacological effects.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes, particularly those involved in neurotransmitter systems. For instance, it has been studied for its potential to modulate the activity of kinases within the PI3K-AKT pathway, which is significant in cancer signaling . The compound's structure allows it to effectively compete with substrate binding, thus influencing cellular processes such as proliferation and apoptosis.

Neuropharmacological Applications

4-(Aminomethyl)piperidin-2-one dihydrochloride has shown promise in neuropharmacology. Its derivatives are being explored for their roles in modulating neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders. Notably, compounds derived from this structure have exhibited selective inhibition of certain receptor subtypes, suggesting potential use as neuroleptic agents with reduced side effects compared to traditional medications .

Comparative Analysis with Similar Compounds

Compound NameUnique FeaturesBiological Activity
4-(Aminomethyl)piperidineLacks ketone groupDifferent pharmacological properties
1-Methylpiperidin-2-oneLacks aminomethyl groupAffects reactivity and applications
4-(Hydroxymethyl)piperidin-2-oneHydroxymethyl groupIncreased solubility potential

This table highlights the unique aspects of 4-(Aminomethyl)piperidin-2-one dihydrochloride compared to similar compounds, emphasizing its dual functionality that enhances its biological activity.

Case Study 1: Inhibition of PKB Pathway

A study focused on the inhibition of the PKB (Protein Kinase B) pathway demonstrated that derivatives of piperidine compounds could effectively modulate this critical signaling pathway. The research found that specific modifications to the piperidine structure significantly influenced selectivity and potency against PKB compared to related kinases like PKA (Protein Kinase A). This highlights the importance of structural variations in developing selective inhibitors for therapeutic use .

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer properties of piperidine derivatives, including those based on 4-(Aminomethyl)piperidin-2-one dihydrochloride. The results indicated that these compounds could inhibit tumor growth in xenograft models, showcasing their potential as anticancer agents. The study emphasized the role of the aminomethyl group in enhancing bioactivity against cancer cell lines .

Q & A

Q. What are the common synthetic routes for 4-(aminomethyl)piperidin-2-one dihydrochloride, and what reaction conditions are critical for high yield?

The synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include:

  • Acylation or alkylation of the piperidine ring to introduce the aminomethyl group, followed by ketone formation at the 2-position .
  • Salt formation with hydrochloric acid to stabilize the compound as a dihydrochloride .
    Critical conditions:
  • Temperature control (e.g., 0–5°C for acylation to prevent side reactions).
  • Use of anhydrous solvents (e.g., dichloromethane) and bases (e.g., triethylamine) to neutralize HCl generated during reactions .
  • Purification via recrystallization or column chromatography to achieve >95% purity .

Q. How is the structural integrity of 4-(aminomethyl)piperidin-2-one dihydrochloride validated in synthetic batches?

  • Spectroscopic characterization :
    • ¹H/¹³C NMR to confirm the piperidine ring, aminomethyl group, and ketone functionality .
    • FT-IR for detecting N–H stretches (3200–3400 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹) .
  • Mass spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ at 207.1 g/mol for the free base) .
  • Elemental analysis : To confirm stoichiometry of the dihydrochloride salt (e.g., Cl⁻ content ~20.3%) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors .
  • Spill management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
  • Waste disposal : Follow local regulations for halogenated organic salts; incineration is recommended .

Advanced Research Questions

Q. How does 4-(aminomethyl)piperidin-2-one dihydrochloride interact with biological targets like TAAR1, and what experimental approaches resolve contradictions in reported activities?

  • Mechanistic insights :
    • The compound exhibits dose-dependent TAAR1 activation (EC₅₀ ~50 nM) in cAMP accumulation assays .
    • Conflicting studies report off-target binding to histamine H₃ receptors (Ki ~1.2 μM), potentially due to assay variability (e.g., cell lines, buffer conditions) .
  • Resolution strategies :
    • Use radioligand binding assays with selective inhibitors (e.g., RO5203648 for TAAR1) to confirm specificity .
    • Compare results across orthogonal platforms (e.g., calcium flux vs. cAMP assays) .

Q. What computational methods are effective for optimizing reaction pathways in its synthesis?

  • Reaction path searching : Quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states .
  • Machine learning (ML) : Train models on PubChem data to predict optimal solvents/catalysts (e.g., acetonitrile for SN2 reactions) .
  • Process simulation : Tools like Aspen Plus® to model mass transfer and kinetics in scaled-up reactions .

Q. How do structural modifications (e.g., substituents on the piperidine ring) alter its pharmacokinetic properties?

  • Case study : Adding a 2,4-dimethoxybenzoyl group (as in related compounds) increases logP by 1.2 units, enhancing blood-brain barrier permeability .
  • Methods :
    • In vitro ADME assays : Microsomal stability tests (e.g., t₁/₂ >60 min in human liver microsomes).
    • Molecular dynamics simulations : To predict binding poses in cytochrome P450 enzymes .

Q. What analytical techniques are recommended for detecting degradation products in stability studies?

  • HPLC-DAD/MS : Monitor for hydrolysis products (e.g., piperidin-2-one) under accelerated conditions (40°C/75% RH) .
  • Forced degradation : Expose to 0.1M HCl/NaOH to identify acid/base-labile impurities .
  • X-ray diffraction : Confirm crystal structure changes during storage .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported receptor affinities across studies?

  • Root causes : Variability in assay formats (e.g., membrane vs. whole-cell assays) or species differences (human vs. rodent TAAR1) .
  • Mitigation :
    • Standardize protocols using reference agonists/antagonists (e.g., ulotaront for TAAR1).
    • Perform meta-analyses of published data to identify consensus targets .

Q. Why do some studies report neuroprotective effects while others note cytotoxicity?

  • Dose dependency : Neuroprotection observed at 10–100 nM (TAAR1-mediated), while cytotoxicity occurs at >10 μM due to off-target mitochondrial disruption .
  • Experimental design : Use concentration-response curves and viability assays (e.g., MTT) to define therapeutic windows .

Methodological Resources

  • Spectral databases : PubChem (CID 43810649) for NMR/MS reference data .
  • Reaction optimization : ICReDD’s computational tools for pathway design .
  • Safety guidelines : Kishida Chemical’s SDS for handling dihydrochloride salts .

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